molecular formula C13H16Si B1605105 Silane, trimethyl-1-naphthalenyl- CAS No. 18052-80-7

Silane, trimethyl-1-naphthalenyl-

Cat. No. B1605105
CAS RN: 18052-80-7
M. Wt: 200.35 g/mol
InChI Key: KIXIRVPOOYJMDA-UHFFFAOYSA-N
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Description

Silane, trimethyl-1-naphthalenyl- (also known as trimethyl-1-naphthylsilane) has the chemical formula C₁₃H₁₆Si with a molecular weight of approximately 200.35 g/mol . It belongs to the class of organosilicon compounds and contains a silicon atom bonded to a naphthalene ring.


Molecular Structure Analysis

Silane, trimethyl-1-naphthalenyl-, comprises a naphthalene moiety substituted with three methyl groups and a trimethylsilyl group. The silicon atom forms a bond with the naphthalene ring, resulting in a unique structure. The 3D representation of this compound can be visualized using computational tools .

Scientific Research Applications

  • Protecting Group in Silicon Synthesis Silanes with a 2,4,6-trimethoxyphenyl group, including those with a 1-naphthyl component, have been used as reagents in synthesizing chlorosilanes and exploring silylation potential with various nucleophiles. These silanes offer chemo- and regioselectivity, ease of handling due to stability in moisture and air, and produce recyclable byproducts (Popp et al., 2007).

  • Hiyama Cross-Coupling Reactions (E)-trimethyl-(3,3,3-trifluoroprop-1-enyl)silane has been synthesized for use in Hiyama cross-coupling reactions to produce β-trifluoromethylstyrene derivatives. These reactions are facilitated by palladium catalysis and demonstrate moderate to good yields (Omote et al., 2012).

  • Investigation of Silicon-Carbon Bonding Studies using 13C Fourier-transform NMR of trimethyl(phenylethynyl)silane provide insights into silicon-carbon bonding, revealing π bonding or equivalent interactions between bonded carbon and silicon atoms (Levy et al., 1972).

  • Low-Temperature Preparation of Solar Cells Trimethylboron, related to trimethylsilane chemistry, has been utilized in the low-temperature preparation of hydrogenated nanocrystalline silicon thin films for a-Si:H solar cells. These findings are significant for advancing flexible solar cell technology (Tao et al., 2012).

  • Polymerization in the Gas Phase Organosilicon polymers have been synthesized via ArF laser irradiation of gaseous trimethyl(ethynyl)silane and related compounds. This process yields solid thin films of organosilicon polymers, demonstrating a novel photopolymerization method (Pola et al., 2001).

  • Glass Fibre Surface Treatment Silane coatings, including variations involving naphthalene, have been studied for their impact on the water absorption of glass fibre/epoxy composites. This research is essential for understanding the interaction between silane-treated glass fibres and epoxy resins in composite materials (Olmos et al., 2006).

  • Radical-Based Reactions in Organic Chemistry Tris(trimethylsilyl)silane has been used extensively in radical reductions, hydrosilylation, and consecutive radical reactions. Its application underlines the strategic importance of silane compounds in polymerization processes (Chatgilialoglu & Lalevée, 2012).

  • Stone Conservation Silanes, such as trimethoxymethyl silane, have been employed to consolidate deteriorating marble sculpture, highlighting their potential in cultural heritage preservation (Moncrieff, 1976).

properties

IUPAC Name

trimethyl(naphthalen-1-yl)silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16Si/c1-14(2,3)13-10-6-8-11-7-4-5-9-12(11)13/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIXIRVPOOYJMDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=CC=CC2=CC=CC=C21
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60170975
Record name Silane, trimethyl-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

18052-80-7
Record name Silane, trimethyl-1-naphthalenyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018052807
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Silane, trimethyl-1-naphthalenyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60170975
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (1-NAPHTHYL)TRIMETHYLSILANE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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